l-Serine isopropyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Serine isopropyl ester hydrochloride is a derivative of the amino acid L-serine. It is commonly used in peptide synthesis and various organic synthesis processes. The compound is known for its role as an intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
l-Serine isopropyl ester hydrochloride can be synthesized from L-serine and acetyl chloride. The reaction typically involves the esterification of L-serine with methanol in the presence of hydrochloric acid, resulting in the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in crystalline powder form .
Chemical Reactions Analysis
Types of Reactions
l-Serine isopropyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions, forming different esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, sodium phthalimide, amines, thiols, and carbanions. The reactions often require specific conditions such as the presence of dichloromethane and triethylamine .
Major Products
The major products formed from these reactions include beta-amino esters, alpha,beta-diamino esters, and various substituted derivatives .
Scientific Research Applications
l-Serine isopropyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is employed in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of l-Serine isopropyl ester hydrochloride involves its role as a precursor in various biochemical pathways. It interacts with enzymes and proteins, facilitating the formation of peptides and other bioactive molecules. The compound’s molecular targets include amino acid transporters and enzymes involved in peptide synthesis .
Comparison with Similar Compounds
l-Serine isopropyl ester hydrochloride can be compared with other similar compounds such as:
- L-Serine methyl ester hydrochloride
- L-Serine ethyl ester hydrochloride
- L-Serine benzyl ester hydrochloride
- DL-Serine methyl ester hydrochloride
- Glycine methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
These compounds share similar chemical structures and properties but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific ester group, making it suitable for particular synthetic and research applications .
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-hydroxypropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBPSWEMOKULO-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.